5-(Chloromethyl)-3-cyclohexyl-1,2,4-oxadiazole

Description

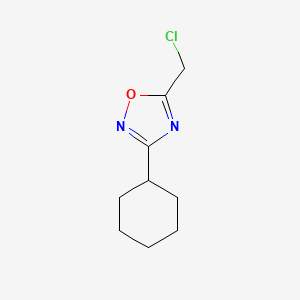

5-(Chloromethyl)-3-cyclohexyl-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a cyclohexyl group and at the 5-position with a chloromethyl moiety. The 1,2,4-oxadiazole scaffold is renowned for its stability, metabolic resistance, and versatility in medicinal chemistry and materials science .

General Synthesis Pathway:

Analogous compounds are typically synthesized via cyclization reactions between substituted amidoximes and chloroacetyl chloride. For example:

Substituted benzamidoxime (e.g., cyclohexylamidoxime) reacts with chloroacetyl chloride in a refluxing solvent (e.g., toluene or acetonitrile).

Cyclization occurs to form the 1,2,4-oxadiazole ring, yielding the chloromethyl-substituted product .

Key spectral data (1H NMR, 13C NMR, mass spectrometry) for similar compounds confirm structural integrity. For instance, 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole exhibits a singlet at δ 4.75 ppm (CH2Cl) and aromatic proton signals between δ 7.46–8.04 ppm in 1H NMR .

Properties

IUPAC Name |

5-(chloromethyl)-3-cyclohexyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O/c10-6-8-11-9(12-13-8)7-4-2-1-3-5-7/h7H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNFZHBNBPDPDNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NOC(=N2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-cyclohexyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexyl hydrazine with chloroacetic acid to form an intermediate, which is then cyclized with cyanogen bromide to yield the desired oxadiazole ring. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-cyclohexyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of different heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted oxadiazole, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

The applications of 5-(Chloromethyl)-3-cyclohexyl-1,2,4-oxadiazole in scientific research are not explicitly detailed within the provided search results. However, the search results do highlight the broader applications of oxadiazole derivatives in drug discovery, particularly as anticancer agents .

Oxadiazoles in Drug Discovery

1,2,4-oxadiazole derivatives have gained attention in medicinal chemistry due to their bioisosteric properties and wide spectrum of biological activities, making them suitable for novel drug development . Interest in their biological applications has increased significantly in the last fifteen years .

Oxadiazoles as Anticancer Agents

Biological evaluations of 1,2,4-oxadiazoles have shown that some derivatives are potent anticancer agents . For example, researchers have explored 3,5-diarylsubstituted derivatives of 1,2,4-oxadiazole as apoptosis inducers .

Several studies highlight the anticancer potential of novel oxadiazole derivatives:

- A study reported the synthesis of 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, which showed moderate activity against a panel of 11 cancer cell lines .

- Schiff bases fused with a 1,2,4-oxadiazole heterocycle exhibited higher biological potency against the Ca9-22 cell line compared to 5-fluorouracil, a common anticancer drug .

- Substituted 3-aryl-5-alkyl-1,2,4-oxadiazole derivatives have been studied as selective inhibitors . Introduction of a 5-substituted-1,2,4-oxadiazole heterocycle into a ribose-derivative structure improved anticancer activity against various human cancer cell lines .

- Novel 1,2,4-oxadiazole derivatives, as analogs of Terthiopene, Terpyridine, and Prodigiosin, displayed potent cytotoxic and pro-apoptotic properties against various types of carcinoma .

Quinazoline Derivatives as Anticancer Agents

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-cyclohexyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The oxadiazole ring can also interact with various biological pathways, modulating their function.

Comparison with Similar Compounds

Table 1: Key Properties of Selected 5-(Chloromethyl)-3-Substituted-1,2,4-oxadiazoles

Key Insights:

Substituent Effects on Reactivity :

- Aryl Groups (Phenyl, 4-Chlorophenyl) : Enhance π-π stacking interactions, improving binding to biological targets (e.g., anticancer activity in 3-phenyl derivatives) . Electron-withdrawing groups (e.g., Cl) increase electrophilicity, aiding nucleophilic substitutions .

- Cycloalkyl Groups (Cyclopropyl, Cyclohexyl) : Improve lipophilicity, enhancing membrane permeability in drug design .

- Heteroaryl Groups (Thienyl) : Modify electronic properties for optoelectronic applications (e.g., fluorescence) .

Biological Activity: Anticancer Potential: 3-Phenyl and 3-(4-chlorophenyl) derivatives show cytotoxicity against breast cancer cells (e.g., IC50 values <10 µM) but may exhibit cardiotoxicity due to off-target effects . Antimicrobial Activity: 4-Chlorophenyl analogs demonstrate moderate activity against bacterial strains .

Physical Properties :

- Solubility : Cyclohexyl and tert-butyl substituents increase hydrophobicity, reducing aqueous solubility but improving organic solvent compatibility .

- Thermal Stability : Aryl-substituted derivatives exhibit higher melting points (e.g., 3-phenyl: white solid) compared to alkyl analogs .

Synthetic Yields :

- Phenyl and p-tolyl derivatives achieve high yields (80–92%) via optimized cyclization protocols .

Biological Activity

5-(Chloromethyl)-3-cyclohexyl-1,2,4-oxadiazole is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound features a chloromethyl group and a cyclohexyl moiety attached to the oxadiazole ring, which enhances its reactivity and biological activity. The unique combination of these groups contributes to its interaction with biological targets, making it a valuable candidate for drug development.

The mechanism of action for this compound primarily involves:

- Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, disrupting essential biological processes.

- Enzyme Interaction : The oxadiazole ring can modulate the activity of various enzymes and receptors, influencing cellular signaling pathways and biological responses .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound derivatives. For example:

- Cell Line Studies : Compounds derived from this structure have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). In vitro assays revealed IC50 values in the micromolar range, indicating significant antiproliferative activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.65 |

| This compound | HeLa | 2.41 |

Antidiabetic and Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in treating diabetes and inflammation:

- Antidiabetic Activity : Some derivatives exhibited significant inhibition of glucose uptake in diabetic models.

- Anti-inflammatory Properties : The compound has been reported to reduce inflammatory markers in various assays .

Case Studies

- Synthesis and Evaluation : A study synthesized several analogs of this compound and evaluated their biological activities. The results indicated that modifications to the cyclohexyl group significantly influenced the compounds' potency against cancer cells .

- Mechanistic Insights : Research involving molecular docking studies provided insights into how these compounds interact with target proteins involved in cancer progression. Such studies suggest that structural modifications can enhance binding affinity and selectivity towards specific targets .

Q & A

What are the established synthetic pathways for 5-(chloromethyl)-3-cyclohexyl-1,2,4-oxadiazole, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization of substituted benzonitriles with hydroxylamine hydrochloride in ethanol under basic conditions (e.g., sodium carbonate). A key intermediate, 3-cyclohexyl-5-(hydroxymethyl)-1,2,4-oxadiazole, is chlorinated using reagents like thionyl chloride or chloroacetyl chloride to introduce the chloromethyl group . Optimization involves controlling stoichiometry (e.g., 1:2.5 molar ratio of nitrile to hydroxylamine) and reaction time (12–24 hours at reflux). Purity is confirmed via TLC and recrystallization from acetone/water mixtures .

Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- 1H/13C NMR : The chloromethyl group resonates at δ ~4.75 ppm (singlet), while the cyclohexyl protons appear as multiplet signals at δ 1.2–2.3 ppm. The oxadiazole ring carbon (C-2) is typically observed at ~169–174 ppm in 13C NMR .

- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 195 [M+H]+ for the phenyl analog, with fragmentation patterns confirming the chloromethyl substituent .

- X-ray Crystallography : Used to resolve dihedral angles between aromatic/heterocyclic rings (e.g., 80.2° between benzotriazole and oxadiazole moieties in analogs) .

How does the chloromethyl group influence the compound’s reactivity in medicinal chemistry applications?

The chloromethyl moiety serves as a versatile handle for nucleophilic substitution, enabling conjugation with pharmacophores (e.g., pyrazole, benzotriazole) to enhance bioactivity. For example, coupling with 4-aminophenol derivatives via SN2 reactions yields hybrids with apoptotic activity against cancer cells . Reactivity can be tuned by adjusting solvent polarity (e.g., acetonitrile for faster kinetics) and using phase-transfer catalysts like TBAB .

What advanced strategies exist for modifying the oxadiazole core to optimize physicochemical properties?

- Heterocyclic Fusion : Combining 1,2,4-oxadiazole with 1,2,5-oxadiazole rings improves thermal stability (decomposition >200°C) and energetic performance (detonation velocity up to 9,046 m/s) .

- Substituent Engineering : Electron-withdrawing groups (e.g., nitro) at the 3-position enhance density (up to 1.85 g/cm³) and reduce sensitivity . Computational modeling (Gaussian 03) predicts bond dissociation energies and HOMO-LUMO gaps to guide design .

How do crystallographic studies inform the structural dynamics of oxadiazole derivatives?

Single-crystal X-ray analysis reveals non-planar conformations critical for intermolecular interactions. For example, weak C–H⋯N hydrogen bonds (2.5–3.0 Å) form 2D sheets in analogs, influencing packing density and solubility. Dihedral angles between substituents (e.g., 80.2° in benzotriazole-oxadiazole hybrids) correlate with steric hindrance and bioactivity .

What experimental approaches resolve contradictions in photophysical behavior, such as tautomerism in oxadiazole derivatives?

Fluorescence spectroscopy in non-polar solvents identifies tautomeric proton transfer (PT) structures. For 5-(2-hydroxyphenyl)-3-phenyl-1,2,4-oxadiazole, coplanarity between the hydroxyphenyl and oxadiazole rings enables PT emission (λem ~450 nm), whereas non-coplanar analogs exhibit only normal bands. Solvatochromic studies and dipole moment calculations validate these mechanisms .

What mechanistic insights govern Staudinger-type reactions involving 5-(chloromethyl)-oxadiazoles?

In catalytic Staudinger reductions, the chloromethyl group is displaced by nucleophiles (e.g., azide → aminomethyl). The reaction proceeds via a trigonal bipyramidal transition state, with yields >90% achieved using acetonitrile as solvent and potassium carbonate as base. Monitoring via TLC (EtOAc/heptane 1:9) ensures completion .

How can computational modeling predict the performance of oxadiazole-based energetic materials?

Density functional theory (DFT) calculates detonation pressure (P) and velocity (D) using the Kamlet-Jacobs equations. For example, substituting nitro groups at the 3-position increases heat of formation (ΔHf) by 200 kJ/mol, directly enhancing D (up to 9.0 km/s) and P (37.4 GPa) .

What protocols ensure high-purity 5-(chloromethyl)-oxadiazoles for sensitive applications?

- Purification : Column chromatography (silica gel, hexane/EtOAc 4:1) removes unreacted nitriles.

- Purity Criteria : ≥97% by HPLC (C18 column, acetonitrile/water 70:30).

- Stability : Store at 2–8°C under argon to prevent hydrolysis of the chloromethyl group .

How do structure-activity relationships (SARs) guide the design of oxadiazole derivatives with enhanced bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.